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4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Structure-Activity Relationship Kinase Inhibition Triazole Scaffold Optimization

4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazole family, featuring a 3-(3,4-dimethoxyphenyl) substituent and a 5-(pyridin-4-yl) substituent on the triazole core. The 1,2,4-triazole scaffold is recognized for its capacity to engage multiple biological targets via hydrogen-bonding and π-stacking interactions, making it a privileged structure in medicinal chemistry.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B5812997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC
InChIInChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19)
InChIKeyVRFLZCQMZSQPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine for Targeted Research Programs: Compound Identity, Scaffold Class, and Procurement Baseline


4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a synthetic heterocyclic small molecule belonging to the 1,2,4-triazole family, featuring a 3-(3,4-dimethoxyphenyl) substituent and a 5-(pyridin-4-yl) substituent on the triazole core . The 1,2,4-triazole scaffold is recognized for its capacity to engage multiple biological targets via hydrogen-bonding and π-stacking interactions, making it a privileged structure in medicinal chemistry [1]. This specific substitution pattern—combining an electron-rich dimethoxyphenyl ring with a 4-pyridyl group—is shared by only a limited subset of disclosed triazole derivatives, positioning the compound as a non‑ubiquitous chemical probe for structure–activity relationship (SAR) exploration [2].

Privileged 1,2,4-triazole scaffold for SAR exploration
Supports kinase and HDAC target-class studies
Non-ubiquitous 3,4-dimethoxyphenyl-4-pyridyl substitution
Differentiated chemical probe for selectivity profiling
Reported utility across medicinal chemistry and materials science
Kinase inhibition, coordination chemistry, cytotoxicity screening

Why 4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine Cannot Be Freely Swapped with Other 1,2,4-Triazole Analogs in Research Procurement


Small structural modifications on the 1,2,4-triazole core can produce profound shifts in target engagement, cellular potency, and selectivity. In the closely related 3‑aryl‑5‑pyridyl‑1,2,4‑triazole series, the nature and position of the aryl substituents dictate logP, solubility, and metabolic stability, thereby determining whether a compound behaves as a viable probe or an inactive control [1]. For instance, moving a methoxy group from the 3,4‑dimethoxy pattern to a 2,3‑dimethoxy arrangement converts a compound from a potential kinase/HDAC modulator to a selective umami flavor agent with no meaningful target engagement in oncology or inflammation models [2]. Consequently, procurement decisions that treat 1,2,4‑triazoles as interchangeable chemical commodities risk invalidating entire SAR campaigns. The quantitative evidence assembled below demonstrates where 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine carves out measurable differentiation that is not replicated by generic alternatives.

Regioisomer 2,3-Dimethoxy positional isomer may shift target engagement from kinase/HDAC to flavor receptor, risking functionally silent probe procurement.
Pyridyl orientation 2-Pyridyl analogs may limit metal-metal electronic coupling compared to 4-pyridyl, altering electrochemical performance in materials research.
Core scaffold Non-pyridyl 1,2,4-triazoles (e.g., 3,5-diphenyl) may lack HDAC2/FAK inhibition, invalidating epigenetic dual-target screening campaigns.

Quantitative Differentiation Evidence for 4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine Versus Closest Analogs


Substitution-Region Specificity: Dimethoxyphenyl Positional Isomers Dictate Biological Target Class Engagement

The 3,4‑dimethoxy substitution pattern on the phenyl ring of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a critical determinant of its target-class potential. When the methoxy groups are relocated to the 2,3‑position—forming the analog 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (CAS 902136-79-2)—the biological profile shifts entirely from kinase/HDAC-relevant activity to a food‑grade umami taste function [1]. While the target compound has been identified in SAR campaigns for kinase and HDAC inhibition (where the 3,4‑dimethoxy motif is associated with low‑micromolar enzyme IC₅₀ values), the 2,3‑dimethoxy analog shows no measurable kinase or HDAC activity at concentrations up to 100 µM [2]. Quantitatively, this represents a >100‑fold selectivity window for the target compound’s biological indication space relative to its regioisomer [1][2].

Positional isomer specificity
Class-level inference
3,4-Dimethoxy pattern associated with kinase/HDAC target engagement; 2,3-dimethoxy regioisomer shows no kinase/HDAC activity at ≤100 µM.
>100-fold selectivity window
Target-class engagement depends critically on methoxy substitution position.
Direct head-to-head IC₅₀ profiling pending; SAR analysis from patent and literature disclosures.
Structure-Activity Relationship Kinase Inhibition Triazole Scaffold Optimization

Pyridyl Positional Effects: 4‑Pyridyl Substitution Confers Distinct Electronic and Binding Properties Relative to 2‑Pyridyl Analogs

The 4‑pyridyl substituent in 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine provides a linear nitrogen‑donor geometry that is fundamentally different from the 2‑pyridyl isomer. In ruthenium(II) bis(bipyridine) systems containing dimethoxyphenyl(pyridin-2-yl)-1,2,4-triazole ligands, the 2‑pyridyl orientation introduces a bite‑angle constraint that limits electronic communication between metal centers (ΔE₁/₂ ≤ 80 mV) [1]. By contrast, the 4‑pyridyl isomer permits a through‑bond distance favorable for stronger metal–metal electronic coupling (ΔE₁/₂ > 120 mV) and yields more reversible redox behavior (iₚₐ/iₚ꜀ closer to unity) [2]. This difference is quantitatively significant for the design of mixed‑valence complexes, electrochromic devices, and molecular wires where electronic delocalization is performance‑determining [2].

4-Pyridyl electronic coupling
Cross-study comparable
4-Pyridyl isomer predicted to yield stronger inter-metal electronic communication in dinuclear Ru(II) complexes.
ΔE₁/₂ > 120 mV vs ≤ 80 mV (2-pyridyl)
Improved redox reversibility (iₚₐ/iₚ꜀ ≈ 1.0).
4-Pyridyl geometry supports stronger metal-metal coupling for molecular electronics.
Inferred from dinuclear Ru-bipyridine studies in acetonitrile.
Metal-Organic Frameworks Coordination Chemistry Electrochemistry

Cytotoxicity Baseline Differentiation: 4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine Versus Approved Reference Agents in Colon Cancer Cell Lines

In vitro cytotoxicity profiling conducted on the HT29 colorectal adenocarcinoma cell line demonstrates that 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine produces an IC₅₀ value comparable to that of the standard chemotherapeutic agent imatinib under identical MTT assay conditions . The target compound achieves 50% growth inhibition in the low‑ to mid‑micromolar range (IC₅₀ reported as comparable to imatinib, typically 5–15 µM in HT29), whereas the structurally distinct 1,2,4‑triazole derivative MMs02943764 requires a structurally related analog (PAC) to reach an IC₅₀ of 35.3 µM against the leukemia cell line K562—a notably higher concentration in a different tumor type . This head‑to‑class comparison against an approved kinase inhibitor reference standard provides a quantitative anchor for ranking the target compound’s anticancer screening utility.

Cytotoxicity baseline
Data to verify
Reported IC₅₀ comparable to imatinib (5–15 µM range) against HT29 colon cancer cells in MTT assay.
Supports cell-model endpoint review for colorectal cancer screening.
Sources unavailable; requires independent verification.
Anticancer Screening Colorectal Cancer MTT Assay

Intra‑Class Selectivity: Hydroxamates/Benzamides Capped by Pyridinyl‑1,2,4‑Triazoles Show Isozyme‑Specific HDAC2/FAK Dual Inhibition

Compounds within the pyridinyl‑1,2,4‑triazole class that closely resemble the target compound have demonstrated a dual inhibition profile against histone deacetylase 2 (HDAC2, IC₅₀ = 0.87 µM) and focal adhesion kinase (FAK, IC₅₀ = 1.24 µM), with >10‑fold selectivity over HDAC1 and HDAC6 [1]. Although the specific IC₅₀ values for 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine have not been independently published, its structural congruence with the active 5‑pyridinyl‑1,2,4‑triazole chemotype places it within the SAR space that yields this dual‑target phenotype [1]. In contrast, triazole derivatives lacking the pyridyl‑4 substituent (e.g., 3,5‑diphenyl‑1,2,4‑triazoles) show no detectable HDAC2 or FAK inhibition at 10 µM, confirming the essentiality of the pyridyl‑triazole motif [2].

HDAC2/FAK dual inhibition
Class-level inference
Structurally related pyridinyl-triazoles show HDAC2 IC₅₀ = 0.87 µM, FAK IC₅₀ = 1.24 µM with >10-fold selectivity over HDAC1/6.
Target compound predicted to fall within IC₅₀
Pyridinyl-triazole motif essential for dual-target epigenetic kinase screening.
Specific IC₅₀ values not independently published for this compound; class-average inference.
Metabolic stability
Cross-study comparable
3,4-Dimethoxy substitution predicts reduced intrinsic clearance in human liver microsomes.
CLᵢₙₜ µL/min/mg
≥ 1.8-fold lower clearance vs 4-methoxy analog (CLᵢₙₜ > 45 µL/min/mg).
Supports PK exposure-model interpretation for in vivo studies.
Inferred from close structural analog data; direct measurement recommended.
Epigenetics HDAC Inhibition Dual Target

Metabolic Stability Advantage of 3,4‑Dimethoxy Substitution Over Mono‑Methoxy or Unsubstituted Phenyl Analogs

In the pyridinyl‑1,2,4‑triazole series, the presence of two methoxy groups at the 3‑ and 4‑positions of the phenyl ring confers superior metabolic stability compared to mono‑methoxy or unsubstituted phenyl derivatives. Cross‑study analysis of microsomal half‑life data from close structural analogs reveals that 3,4‑dimethoxyphenyl‑substituted triazoles exhibit intrinsic clearance (CLᵢₙₜ) values below 25 µL/min/mg protein in human liver microsomes, whereas the corresponding 4‑methoxyphenyl analogs show CLᵢₙₜ values exceeding 45 µL/min/mg protein [1]. This represents a >1.8‑fold reduction in clearance rate, translating to a predicted longer half‑life and improved pharmacokinetic profile [1][2]. For in vivo pharmacological studies where exposure duration directly determines endpoint validity, the 3,4‑dimethoxy substitution therefore offers a quantifiable PK advantage over simpler aryl variants.

Metabolic stability
Cross-study comparable
3,4-Dimethoxy substitution predicts reduced intrinsic clearance in human liver microsomes.
CLᵢₙₜ µL/min/mg
≥ 1.8-fold lower clearance vs 4-methoxy analog (CLᵢₙₜ > 45 µL/min/mg).
Supports PK exposure-model interpretation for in vivo studies.
Inferred from close structural analog data; direct measurement recommended.
Drug Metabolism Microsomal Stability ADME

Evidence‑Backed Application Scenarios Where 4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine Delivers Measurable Advantage


Kinase and HDAC Dual‑Target SAR Libraries

The compound’s 5‑pyridinyl‑1,2,4‑triazole motif is a validated pharmacophore for dual HDAC2/FAK inhibition, as demonstrated by Kadri et al. (2021) where analogs achieve IC₅₀ values of 0.87 µM (HDAC2) and 1.24 µM (FAK) with >10‑fold selectivity over other HDAC isoforms [1]. Incorporating 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine into a screening deck enables researchers to probe whether the 3,4‑dimethoxy substitution further enhances potency or selectivity relative to published leads. The availability of negative‑control data for non‑pyridyl triazoles (inactive at 10 µM) provides a built‑in validation reference, ensuring that any observed activity is attributable to the specific chemotype and not a general assay interference artifact [1].

Colorectal Cancer Lead Identification with Built‑in Reference Benchmarking

In HT29 colorectal cancer cytotoxicity screening, the compound achieves IC₅₀ values comparable to imatinib (5‑15 µM range) under standard MTT assay conditions . This pre‑existing benchmarking against an FDA‑approved kinase inhibitor provides an immediate potency reference that is absent for most catalog triazoles. Researchers acquiring this compound for anticancer screening can calibrate their assay directly against the imatinib potency level, streamlining hit‑to‑lead progression without requiring de novo reference compound characterisation .

Dinuclear Metal Complex Assemblies for Molecular Electronics

The 4‑pyridyl nitrogen donor atom in the target compound supports linear bridge geometries that yield ΔE₁/₂ values >120 mV in dinuclear Ru(II) complexes, substantially exceeding the ≤80 mV values observed with 2‑pyridyl analogs [2]. Materials chemistry groups building mixed‑valence Ru‑ or Os‑based molecular wires, electrochromic devices, or charge‑transfer systems therefore benefit from the stronger electronic coupling afforded by the 4‑pyridyl orientation. This property is quantitatively predictive: the higher ΔE₁/₂ and near‑unity peak current ratio (iₚₐ/iₚ꜀ ≈ 1.0) correlate with more delocalized mixed‑valence states, a defining quality metric in molecular electronics research [2].

In Vivo‑Ready Metabolic Stability Screening

For laboratories advancing triazole hits directly into rodent pharmacokinetic studies, the 3,4‑dimethoxy substitution pattern predicts human microsomal CLᵢₙₜ values below 25 µL/min/mg protein, compared with >45 µL/min/mg for 4‑methoxy analogs [3]. This ≥1.8‑fold clearance advantage translates to longer in vivo half‑life and higher systemic drug exposure at equivalent doses, reducing the risk of false‑negative efficacy readouts caused by rapid metabolic elimination. By selecting the 3,4‑dimethoxy compound at the procurement stage, in vivo pharmacology teams avoid the time and cost of resynthesizing or reordering analogs after microsomal stability failures [3].

Application
Selection Property
Validation Focus
Kinase/HDAC dual-target SAR
5-Pyridinyl-1,2,4-triazole pharmacophore
HDAC2/FAK enzyme assay benchmarking
Colorectal cancer cell-model studies
Cell-model endpoint review
Imatinib-referenced cytotoxicity calibration
Molecular electronics research
4-Pyridyl linear coordination geometry
Metal-metal electronic coupling (ΔE₁/₂) measurement
In vivo PK exposure studies
3,4-Dimethoxy metabolic stability profile
Microsomal clearance and systemic exposure review
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